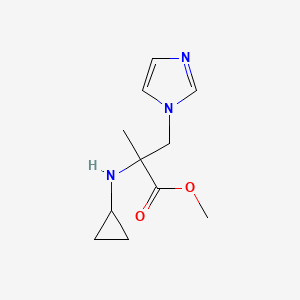

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

Description

Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate (CAS: 1507228-21-8) is a structurally complex imidazole derivative characterized by a cyclopropylamino group, a methyl ester, and a 1H-imidazol-1-yl substituent. It has been utilized in pharmaceutical and chemical research, though it is currently listed as a discontinued product by CymitQuimica .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoate |

InChI |

InChI=1S/C11H17N3O2/c1-11(10(15)16-2,13-9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,3-4,7H2,1-2H3 |

InChI Key |

BLKQRKBKGMGLNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CN=C1)(C(=O)OC)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with an appropriate ester precursor, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a complex organic compound that contains a cyclopropylamino group, an imidazole ring, and a methyl ester. Due to its structural features, this compound has applications in chemistry, biology, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of complex molecules.

- Biology Its structural features make it a candidate for studying enzyme interactions and protein binding.

- Industry This compound can be employed in the production of advanced materials like polymers and coatings because of its unique chemical properties.

Reactions

- Oxidation This compound can undergo oxidation to form corresponding oxides using oxidizing agents such as potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can yield different amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives, which may involve halogenating agents or nucleophiles under controlled conditions.

Comparison with Similar Compounds

| Compound | Uniqueness |

|---|---|

| Methyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoate | This compound is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. |

| Methyl 2-(cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoate | Compared to similar compounds with pyrazole or triazole rings, the imidazole derivative may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science. |

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride (CAS: 1607247-41-5)

- Structural Differences: Replaces the cyclopropylamino and methyl groups with a primary amino group and lacks the methyl substitution at the propanoate backbone.

- Properties : The dihydrochloride salt form enhances solubility in aqueous media compared to the neutral ester in the target compound.

- Applications: Likely used in peptide mimetics or enzyme inhibition studies due to its free amino group, which can participate in covalent bonding .

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS: 1249890-27-4)

- Structural Differences: Features a methyl group on the imidazole ring (2-methyl-1H-imidazole) instead of the cyclopropylamino group.

- Synthesis : Prepared via similar esterification routes but with modified imidazole precursors .

2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid (CAS: 1342030-85-6)

- Structural Differences: Substitutes the methyl ester with a carboxylic acid and replaces the cyclopropylamino group with ethylamino.

- Properties: The carboxylic acid group increases hydrophilicity, making it suitable for ionic interactions in drug design. The ethylamino group may enhance flexibility compared to the rigid cyclopropane ring .

Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10 in )

- Structural Differences : Incorporates a tetrazole ring and a phenyl group, diverging significantly from the cyclopropane and imidazole core of the target compound.

- Applications : The tetrazole moiety is a bioisostere for carboxylic acids, suggesting utility in metabolic stability studies. NMR data (δ 8.80 ppm for imidazole protons) and ESI-MS (m/z 313.34) confirm structural integrity .

Structural and Functional Group Analysis

Regulatory and Availability Considerations

The target compound’s discontinued status contrasts with commercially available analogs like CAS 1342030-85-6, which remains accessible for research . Regulatory guidelines () emphasize purity standards for such intermediates in pharmaceutical manufacturing.

Biological Activity

Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H19N3O2

- Molecular Weight: 237 Da

- LogP: -1.56 (indicating high polarity)

- Hydrogen Bond Donors/Acceptors: 2/4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation: The imidazole moiety is known for interacting with histamine receptors and other G-protein coupled receptors (GPCRs).

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have shown that this compound may possess anticancer activity. In vitro assays demonstrated the compound's ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This is hypothesized to occur through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate, and how are reaction conditions optimized?

The synthesis typically involves three key steps: (1) formation of the imidazole ring, (2) introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination, and (3) esterification of the propanoate moiety. Critical reaction conditions include using aprotic solvents (e.g., DMF or THF), acid/base catalysts (e.g., HCl or K₂CO₃), and controlled temperatures (0–60°C) to minimize side reactions. Analytical techniques like NMR and MS are essential for confirming intermediate purity .

Advanced: How can Design of Experiments (DoE) improve yield and scalability in the compound’s synthesis?

DoE methodologies allow systematic optimization of variables such as temperature, solvent ratio, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield, while response surface models predict optimal conditions. Continuous flow reactors (noted in related syntheses) enhance scalability by improving heat/mass transfer and reducing reaction times .

Basic: Which spectroscopic techniques are most reliable for structural validation?

1H/13C NMR spectroscopy resolves the imidazole proton environment (δ 7.0–7.5 ppm) and cyclopropylamino group signals (δ 1.0–2.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ at m/z 225.29). X-ray crystallography (where applicable) provides definitive stereochemical data .

Advanced: How does the cyclopropylamino group modulate biological activity compared to other substituents?

The cyclopropylamino group enhances metabolic stability by resisting oxidative deamination, a limitation of linear alkylamines. Comparative studies with isopropylamino analogs (e.g., vs. 21) show improved receptor binding affinity due to the ring’s constrained geometry, which optimizes hydrophobic interactions with target proteins .

Advanced: What mechanistic insights explain the compound’s interaction with enzymatic targets?

Molecular docking studies suggest the imidazole nitrogen forms hydrogen bonds with catalytic residues (e.g., in cytochrome P450 or kinase targets), while the cyclopropyl group occupies hydrophobic pockets. Competitive inhibition assays (IC₅₀) and surface plasmon resonance (SPR) quantify binding kinetics .

Basic: What stability profiles are observed under varying storage conditions?

The compound is stable at −20°C in inert atmospheres but degrades at >40°C or high humidity, forming hydrolyzed products (e.g., carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) and HPLC monitoring are recommended for long-term storage protocols .

Advanced: How are synthesis-derived impurities characterized and controlled?

Common impurities include unreacted imidazole precursors and ester hydrolysis byproducts. LC-MS/MS with charged aerosol detection (CAD) quantifies impurities at <0.1%. Recrystallization (using ethanol/water mixtures) or preparative HPLC achieves >99% purity .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Cell viability assays (MTT or resazurin) assess cytotoxicity, while fluorescence-based assays (e.g., FLIPR for calcium flux) evaluate receptor modulation. Target-specific assays (e.g., kinase inhibition via ADP-Glo™) validate mechanistic hypotheses .

Advanced: How do computational models predict ADMET properties?

QSAR models using Molinspiration or SwissADME predict moderate blood-brain barrier permeability (LogBB <0.3) and CYP3A4-mediated metabolism. Molecular dynamics simulations (e.g., GROMACS) analyze binding stability over 100-ns trajectories .

Advanced: How can conflicting bioactivity data from similar analogs be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences) or stereochemical inconsistencies. Orthogonal validation via SPR, isothermal titration calorimetry (ITC), and in vivo pharmacokinetics (e.g., rat models) clarifies structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.